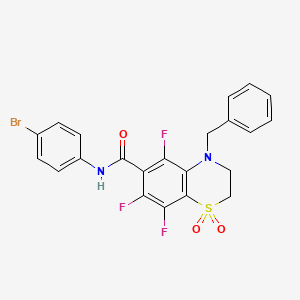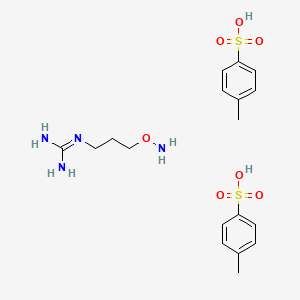
2-(3-Aminooxypropyl)guanidine;4-methylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Aminooxypropyl)guanidine;4-methylbenzenesulfonic acid is a compound with significant potential in various scientific fields. This compound is known for its unique structure, which combines a guanidine group with an aminooxypropyl chain and a 4-methylbenzenesulfonic acid moiety. The guanidine functionality is a privileged structure in many natural products, biochemical processes, and pharmaceuticals, playing key roles in various biological functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminooxypropyl)guanidine;4-methylbenzenesulfonic acid typically involves the reaction of 3-aminooxypropylamine with a guanidine derivative under controlled conditions. One common method is the sequential one-pot approach, which provides straightforward and efficient access to diverse guanidines in yields up to 81% . This method involves the use of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines .
Industrial Production Methods: Industrial production of this compound may involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which offers a more convenient access to N,N′-disubstituted guanidines through the stepwise displacement of its imidazole groups by amines . The process typically requires mild conditions and features a wide substrate scope.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Aminooxypropyl)guanidine;4-methylbenzenesulfonic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include thioureas, carbodiimides, and thiophilic metal salts . The reactions typically occur under mild conditions, making the process efficient and straightforward.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with carbodiimides can lead to the formation of N,N′-disubstituted guanidines .
Aplicaciones Científicas De Investigación
2-(3-Aminooxypropyl)guanidine;4-methylbenzenesulfonic acid has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles . In biology and medicine, guanidine derivatives have been studied for their potential as kinase inhibitors and α2-adrenoceptor antagonists . Additionally, this compound has applications in the pharmaceutical industry, where it plays a role in the development of new therapeutic agents .
Mecanismo De Acción
The mechanism of action of 2-(3-Aminooxypropyl)guanidine;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. Guanidines are known to form hydrogen bonds and exhibit high basicity, which allows them to interact with various biological molecules . The compound’s guanidinium cation can bind to phosphatidylglycerol and cardiolipin, leading to the dissipation of proton motive force and accumulation of intracellular ATP .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-(3-Aminooxypropyl)guanidine;4-methylbenzenesulfonic acid include other guanidine derivatives such as isopropoxy benzene guanidine and methylguanidine . These compounds share the guanidine functionality but differ in their specific structures and applications.
Uniqueness: What sets this compound apart is its unique combination of an aminooxypropyl chain and a 4-methylbenzenesulfonic acid moiety
Propiedades
Número CAS |
918813-89-5 |
|---|---|
Fórmula molecular |
C18H28N4O7S2 |
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
2-(3-aminooxypropyl)guanidine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/2C7H8O3S.C4H12N4O/c2*1-6-2-4-7(5-3-6)11(8,9)10;5-4(6)8-2-1-3-9-7/h2*2-5H,1H3,(H,8,9,10);1-3,7H2,(H4,5,6,8) |
Clave InChI |
SCPSEDPZRVMYPR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C(CN=C(N)N)CON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


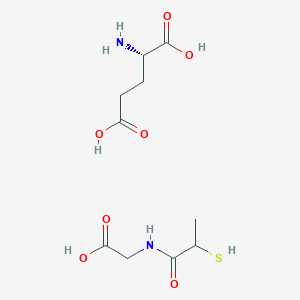
![3-(4-tert-butylphenyl)-5-(3,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637531.png)
![{1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl](/img/structure/B12637533.png)
![4-[4-(Benzyloxycarbonyl)piperazino]-1H-indole-5-carbaldehyde](/img/structure/B12637560.png)
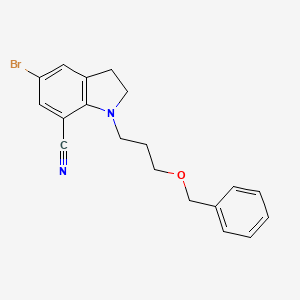
![5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanenitrile](/img/structure/B12637566.png)
![9-bromo-1-(4-methyl-3-nitrophenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B12637577.png)
![2-{(4-chlorophenyl)[1-(diphenylmethyl)-1H-tetrazol-5-yl]methyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B12637581.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carbaldehyde](/img/structure/B12637585.png)
![Benzenesulfonamide, 4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12637604.png)
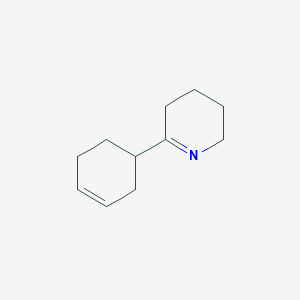
![1,2,4-Oxadiazole-3-carboxamide, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12637616.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B12637619.png)
